6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride
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Overview
Description
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and versatility in chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride typically involves the condensation of 6-methylpyrimidine-2,4-diamine with o-tolylamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:
6-methylpyrimidine-2,4-diamine+o-tolylamineHCl, reflux6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: Known for their diverse biological activities.
Pyrimido[4,5-d]pyrimidines: Exhibit significant biological activity and are versatile objects for chemical modification.
Uniqueness
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(13)16-12;/h3-7H,1-2H3,(H3,13,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOURIMUHWPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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